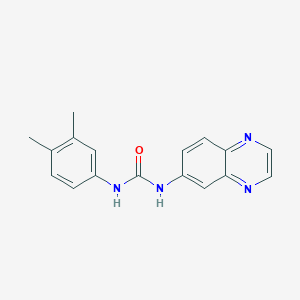
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMGP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in disease progression. In cancer research, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell proliferation. In inflammation research, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to protect neurons through the activation of the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In neurodegenerative disorder research, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve cognitive function and protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic applications in various diseases. However, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide research, including further studies on its mechanism of action, optimization of its therapeutic potential through structural modifications, and development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could be studied in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multistep process involving the reaction of 4-ethoxyaniline, 3-methoxyaniline, and phenylsulfonyl chloride with glycine. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has shown potential in protecting neurons and improving cognitive function.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-30-20-14-12-18(13-15-20)24-23(26)17-25(19-8-7-9-21(16-19)29-2)31(27,28)22-10-5-4-6-11-22/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPSUUWTYQRAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)

![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)
![methyl 4-({4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoate](/img/structure/B5874920.png)
![5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5874933.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5874940.png)
![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
![N-(4-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5874965.png)

![1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5874972.png)
